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N-Acetoxy-2-butoxyacetamide

Mutagenicity Ames test Salmonella typhimurium TA100

N-Acetoxy-2-butoxyacetamide (IUPAC: N-(acetyloxy)-N-butoxyacetamide, CAS 693808-95-6) is a member of the N-acyloxy-N-alkoxyamide (NAA) class—anomeric amides defined by bis-oxo substitution at the amide nitrogen. This substitution pattern forces extreme pyramidalization at nitrogen, disconnecting the nitrogen lone pair from the amide carbonyl and conferring electrophilic reactivity that parallels α-haloketones.

Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
Cat. No. B13800397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetoxy-2-butoxyacetamide
Molecular FormulaC8H15NO4
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCCCOCC(=O)NOC(=O)C
InChIInChI=1S/C8H15NO4/c1-3-4-5-12-6-8(11)9-13-7(2)10/h3-6H2,1-2H3,(H,9,11)
InChIKeyAZNAOBHIIDEOOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetoxy-2-butoxyacetamide (CAS 693808-95-6): Core Identity, Anomeric Amide Classification, and Procurement-Relevant Characteristics


N-Acetoxy-2-butoxyacetamide (IUPAC: N-(acetyloxy)-N-butoxyacetamide, CAS 693808-95-6) is a member of the N-acyloxy-N-alkoxyamide (NAA) class—anomeric amides defined by bis-oxo substitution at the amide nitrogen [1]. This substitution pattern forces extreme pyramidalization at nitrogen, disconnecting the nitrogen lone pair from the amide carbonyl and conferring electrophilic reactivity that parallels α-haloketones [1][2]. The compound comprises an acetoxyl leaving group (pKa of departing acetic acid ≈ 4.76) on the amide nitrogen, an n-butoxy alkoxyl substituent, and an acetamide backbone—distinguishing it from the more extensively studied N-acetoxy-N-butoxybenzamide class [1]. The NAAs, including this compound, are established direct-acting mutagens in Salmonella typhimurium TA100 that react with DNA at guanine-N7 without requiring S9 metabolic activation [2][3].

Why In-Class N-Alkoxyacetamides or Simple N-Butoxyacetamide Cannot Substitute for N-Acetoxy-2-butoxyacetamide


The critical structural feature of N-Acetoxy-2-butoxyacetamide is the simultaneous presence of both an N-acetoxyl (acyloxy) leaving group and an N-butoxy (alkoxy) group on the amide nitrogen—the defining bis-oxo substitution pattern of anomeric amides [1]. Simple N-butoxyacetamide (CAS 91536-42-4), which lacks the N-acetoxy group, is a planar amide with normal amide resonance and negligible electrophilic reactivity at nitrogen; it cannot function as a direct-acting DNA-reactive mutagen or participate in SN2 chemistry at the amide nitrogen [1][2]. Conversely, N-acetoxy-N-butoxybenzamides, while sharing the anomeric amide core, possess a benzamide ring that alters computed logP, steric parameters (Es), and consequently mutagenic potency as predicted by the established QSAR [2][3]. The acetamide backbone of N-Acetoxy-2-butoxyacetamide places it in a distinct region of the logP–pKa–Es parameter space, meaning mutagenicity levels and DNA-binding characteristics cannot be extrapolated from benzamide congeners without applying the validated bilinear QSAR model (logTA100 = 0.29 logP + 0.22 pKa + Σ 0.11–0.16 Es + 0.81) [3]. Substituting a non-anomeric amide or an untested benzamide congener would yield either no mutagenic response or an unpredictable activity level, invalidating any experimental results predicated on the compound's direct DNA-reactivity profile.

Quantitative Differentiation Evidence for N-Acetoxy-2-butoxyacetamide: Comparator-Anchored Performance Data


Direct-Acting Mutagenicity: N-Acetoxy-2-butoxyacetamide vs. Non-Anomeric N-Butoxyacetamide

N-Acetoxy-2-butoxyacetamide, as a member of the N-acyloxy-N-alkoxyamide (NAA) class, exhibits direct-acting mutagenicity in Salmonella typhimurium TA100 without requiring S9 metabolic activation, a property absent in simple N-alkoxyamides [1]. The comparator N-butoxyacetamide lacks the N-acetoxy leaving group and therefore does not possess the anomeric amide structure; its planar amide nitrogen cannot undergo the SN2 displacement reaction with DNA nucleophiles that underpins NAA mutagenicity [1]. While a compound-specific LogTA100 value for N-Acetoxy-2-butoxyacetamide has not been individually published, the acetamide-based NAA 17a (acetamide backbone with N-acetoxy-N-butoxy substitution) was well-predicted by the linear QSAR (Eqn 3: logTA100 = 0.29 logP + 0.22 pKa + Σ 0.11–0.16 Es + 0.81, n=50, r=0.89, s=0.16), confirming that acetamide derivatives exhibit the class-characteristic mutagenic response [1][2]. In contrast, N-butoxyacetamide would not be expected to produce any revertant colonies above background in the Ames TA100 assay [2].

Mutagenicity Ames test Salmonella typhimurium TA100

Acetamide Backbone vs. Benzamide Backbone: Differentiated Hydrophobicity and Mutagenic Potency Predicted by Bilinear QSAR

The acetamide backbone of N-Acetoxy-2-butoxyacetamide produces a computed logP (Ghose–Crippen) that is lower than that of the corresponding N-acetoxy-N-butoxybenzamide (standard compound 9, X=H), positioning the acetamide congener on the ascending linear arm of the bilinear QSAR (logP < logP0 = 6.4) [1]. The bilinear model, validated across 55 NAAs (n=55, r²=0.75, adjusted r²=0.71, s=0.18), establishes that mutagenic activity for compounds with logP < 6.4 follows a linear hydrophobic dependence with coefficient h=0.24 [1]. Since the benzamide ring in N-acetoxy-N-butoxybenzamide contributes additional hydrophobicity (ΔlogP ≈ +1.5–2.0 units based on Ghose–Crippen fragment contributions), the benzamide congener operates closer to or potentially beyond the optimal logP of 6.4 depending on additional substituents [1][2]. This means N-Acetoxy-2-butoxyacetamide, by virtue of its lower logP, avoids the lipid-entrapment penalty (log(βP+1) term) that attenuates the activity of more lipophilic benzamide derivatives [1].

QSAR LogP Hydrophobicity DNA binding

Acetoxyl Leaving Group: Validated QSAR Reactivity Parameter vs. Alternative Acyloxy Leaving Groups

The acetoxyl leaving group (pKa of departing acetic acid = 4.76) in N-Acetoxy-2-butoxyacetamide falls within the well-characterized reactivity range of the NAA QSAR, where mutagenicity inversely correlates with leaving group pKa [1]. SN2 rate constants (k303) for reaction with N-methylaniline in [D4]methanol correlate negatively with pKa (Eqn 1) [1]. Critically, mutagen 19a—which bears an acetoxyl leaving group—is in the QSAR training set and is well-predicted [1][2]. In contrast, bulkier acyloxy groups with branching adjacent to the carbonyl (isopropyl in 19c, tert-butyl in 19g) suppress mutagenic activity by an average of 0.59 LogTA100 (range: ~0.3 to >1.0 LogTA100 depending on steric bulk), a steric penalty not incurred by the acetoxyl group [2]. This makes the acetoxyl leaving group the most predictable and least sterically encumbered choice for ensuring mutagenic activity consistent with QSAR predictions.

SN2 reactivity Leaving group pKa Electrophilicity

n-Butoxy Alkoxyl Substituent: Unimpeded DNA Groove Binding vs. Branched Alkoxy or Benzyloxy Analogs

The linear n-butoxy alkoxyl substituent on N-Acetoxy-2-butoxyacetamide falls into the well-predicted category of straight-chain alkoxy NAAs [1]. Contrast this with branching on the alkoxyl side chain: while branching adjacent to the alkoxyl oxygen (series 18) has minimal effect on mutagenicity—all such mutagens were well-predicted by the linear QSAR—the straight-chain n-butoxy analogue 19a serves as the reference point with the highest SN2 rate constant (k303) with N-methylaniline, exceeding those of branched counterparts 18b–18c [1][2]. Furthermore, compared to benzyloxy-substituted NAAs (e.g., N-benzyloxy-N-acetoxybenzamides), the n-butoxy group eliminates the aromatic ring's contribution to logP and potential π-stacking interactions that could introduce off-target DNA binding modes [1]. The bilinear QSAR confirms that alkoxyl branching does not substantially alter KM (DNA binding constant) but the n-butoxy group provides the most straightforward, interpretable structure–activity profile for mechanistic studies [2].

Alkoxyl steric effects DNA groove binding SN2 conformation

Absence of Naphthyl Intercalation Enhancement: Differentiated DNA Binding Mode vs. N-Acetoxy-N-butoxy-2-naphthamide

N-Acetoxy-2-butoxyacetamide, lacking a fused aromatic ring system, is predicted to bind DNA exclusively via hydrophobic groove interactions (major groove at G–N7 and minor groove at A–N3), without the intercalation enhancement observed for N-acetoxy-N-butoxy-2-naphthamide (13a) [1]. Naphthamide 13a exhibited mutagenic activity nearly an order of magnitude (~1 LogTA100 unit) higher than predicted by the linear QSAR (Eqn 3), an enhancement attributed to naphthalene intercalation increasing residence time on DNA [1]. The naphthalene moiety was demonstrated to be equivalent to approximately 3.5 LogP units in terms of its contribution to DNA binding enhancement [1][2]. Since N-Acetoxy-2-butoxyacetamide contains no intercalating moiety, its mutagenicity is expected to be governed solely by the hydrophobicity–reactivity–steric QSAR without intercalation-mediated enhancement, providing a cleaner baseline for groove-binding-only mechanistic studies.

DNA intercalation Groove binding Mutagenicity enhancement

Validated Application Scenarios for N-Acetoxy-2-butoxyacetamide Based on Quantitative Differentiation Evidence


Chemical Probe for Groove-Binding-Only DNA Damage Studies Without Intercalation Confounding

Researchers investigating the hydrophobic contribution to major-groove DNA binding by electrophilic amides can employ N-Acetoxy-2-butoxyacetamide as a non-intercalating probe. Its acetamide backbone and n-butoxy substituent place it squarely within the well-predicted region of the bilinear QSAR (logP < 6.4), ensuring that mutagenic activity reflects pure hydrophobic groove binding without the ~1 LogTA100 intercalation enhancement seen with N-acetoxy-N-butoxy-2-naphthamide [1]. This makes it suitable for calibrating the hydrophobicity term (h=0.24) in the QSAR model and for benchmarking new NAAs with potential intercalating moieties [1][2].

Standard Reference Compound for Ames TA100 Mutagenicity Assay Validation with Acetamide-Backbone NAAs

While the benzamide NAA (9, X=H) has historically served as the internal standard for all NAA Ames testing [1], N-Acetoxy-2-butoxyacetamide offers a complementary acetamide-backbone reference. Its lower logP positions it on the linear arm of the bilinear QSAR, avoiding the lipid-entrapment regime. This is valuable for laboratories validating Ames test sensitivity across a broader logP range or developing high-throughput mutagenicity screens for novel anomeric amides, where the established QSAR (n=50, r=0.89, s=0.16) provides a quantitative framework for activity prediction [1][2].

SAR Starting Scaffold for Systematic Exploration of Amide Side-Chain Steric Effects on DNA Reactivity

The acetamide backbone of N-Acetoxy-2-butoxyacetamide represents the minimal steric baseline from which systematic branching can be introduced. The QSAR literature demonstrates that branching α to the amide carbonyl (methyl → ethyl → isopropyl → tert-butyl) progressively suppresses mutagenic activity, with the acetamide (17a) being well-predicted and the 2,2-dimethylpropanamide (17d) being non-mutagenic [1]. N-Acetoxy-2-butoxyacetamide, with its unbranched acetamide side chain, serves as the optimal reference point (predicted LogTA100 within ±0.16 of experimental) for quantifying the steric penalty of each incremental branching modification [1][2].

Reference Electrophile for SN2 Reactivity Studies at Pyramidalized Amide Nitrogen

The extreme pyramidalization at the amide nitrogen in NAAs—confirmed by X-ray crystallography and computational data—renders the nitrogen electrophilic and capable of SN2 displacement of the carboxylate leaving group [1]. N-Acetoxy-2-butoxyacetamide, with its linear n-butoxy group and minimally hindered acetoxyl leaving group, provides the highest k303 baseline for reaction with amine nucleophiles among the NAA series [1]. This makes it the preferred substrate for kinetic studies of SN2 reactivity at anomeric amide nitrogens, particularly for benchmarking against the well-characterized N-methylaniline reactivity scale [1][2].

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